2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Overview
Description
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one, or 2MTM, is an important organic compound that has a wide range of applications in the scientific community. It is a heterocyclic compound, meaning that it contains both a carbon and a non-carbon atom, in this case sulfur. 2MTM is used in many different areas of research, including but not limited to synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used in the development of drugs for treating conditions caused by inflammation.
Anti-Psychotic Applications
Thiophene derivatives have shown potential in the treatment of psychotic disorders . They can be used in the synthesis of anti-psychotic drugs.
Anti-Arrhythmic Applications
These compounds have been found to have anti-arrhythmic effects . They can be used in the development of drugs for treating heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives can be used in the synthesis of anti-anxiety drugs . They have potential in the treatment of anxiety disorders.
Anti-Fungal Applications
These compounds have been reported to possess anti-fungal properties . They can be used in the development of drugs for treating fungal infections.
Antioxidant Applications
Thiophene derivatives have shown potential as antioxidants . They can be used in the development of drugs for treating conditions caused by oxidative stress.
Estrogen Receptor Modulating Applications
These compounds have been found to have estrogen receptor modulating effects . They can be used in the development of drugs for treating conditions related to estrogen receptors.
Anti-Cancer Applications
Thiophene derivatives have been reported to possess anti-cancer properties . They can be used in the development of drugs for treating various types of cancer.
Mechanism of Action
Target of Action
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one primarily targets specific enzymes or receptors involved in inflammatory and microbial processes. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, and microbial enzymes essential for bacterial survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This interaction leads to a decrease in inflammatory responses and provides antimicrobial effects by disrupting essential bacterial processes .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins and thromboxanes. This results in decreased inflammation, pain, and fever. Additionally, the compound’s antimicrobial action disrupts bacterial cell wall synthesis and protein production, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility and stability in the gastrointestinal tract .
Result of Action
At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced production of inflammatory mediators and bacterial cell death. At the cellular level, this translates to decreased inflammation, pain relief, and antimicrobial effects, contributing to its therapeutic efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may impact its stability. The presence of other drugs or food can also alter its pharmacokinetic properties, affecting its overall effectiveness .
: Information synthesized from various sources on the mechanism of action of thiophene derivatives and their pharmacological properties.
properties
IUPAC Name |
2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJNQKPASQIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CS2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327484 | |
Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
CAS RN |
83396-71-8 | |
Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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